![molecular formula C26H25N5O4 B2650192 ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896291-93-3](/img/no-structure.png)

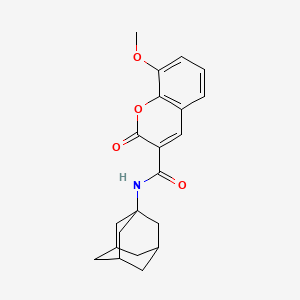

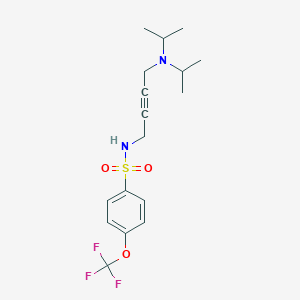

ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity with various reagents and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Applications De Recherche Scientifique

Applications in Dye-Sensitized Solar Cells (DSSC)

Imidazolium-based oligomers have been synthesized and investigated as electrolytes for dye-sensitized solar cells (DSSC). These molecules have demonstrated the potential to replace the conventional ionic liquid-type electrolytes in DSSCs, offering a pathway for the development of more efficient solar energy conversion technologies (Seo et al., 2010).

Catalysis and Synthesis

Imidazolium compounds are utilized as catalysts for various chemical reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for synthesizing polyhydroquinoline derivatives, showcasing the compounds' role in promoting clean and simple reactions (Khaligh, 2014).

Material Science

In material science, imidazoles play a pivotal role as curing agents for thermoset epoxy systems, significantly influencing the mechanical properties and heat resistance of the resulting materials (Vogt, 1987). Moreover, imidazolium-based ionic liquid monomers have been polymerized to create double hydrophilic block copolymers, which exhibit responsiveness to ionic changes, indicating their potential in various applications including drug delivery systems and sensors (Vijayakrishna et al., 2008).

Pharmaceutical Research

In the pharmaceutical domain, certain imidazole compounds have been identified as potential ligands for human A3 adenosine receptors, indicating their potential therapeutic applications in the treatment of various diseases (Ozola et al., 2003).

Mécanisme D'action

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves the condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one followed by esterification with ethyl 3-bromopropanoate. The resulting intermediate is then reduced to the final product using sodium borohydride.", "Starting Materials": [ "2-amino-6-phenylpurine", "2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "ethyl 3-bromopropanoate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the intermediate.", "Step 2: Esterification of the intermediate with ethyl 3-bromopropanoate in the presence of a suitable base such as triethylamine or sodium hydride to form the ester intermediate.", "Step 3: Reduction of the ester intermediate to the final product using sodium borohydride in the presence of a suitable solvent such as ethanol or methanol." ] } | |

Numéro CAS |

896291-93-3 |

Formule moléculaire |

C26H25N5O4 |

Poids moléculaire |

471.517 |

Nom IUPAC |

ethyl 3-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate |

InChI |

InChI=1S/C26H25N5O4/c1-4-35-21(32)13-14-29-24(33)22-23(28(3)26(29)34)27-25-30(22)16-20(18-10-6-5-7-11-18)31(25)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3 |

Clé InChI |

YDCNKHNZMRGQFC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)

![2-Bromo-5-methyl-6,7-dihydrothieno[3,2-c]pyridin-4-one](/img/structure/B2650112.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2650113.png)

![3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2650116.png)

![3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2650117.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2650120.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2650126.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)